3-Phenylisoxazole

Vue d'ensemble

Description

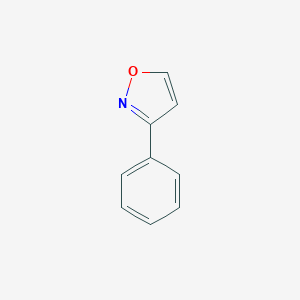

3-Phenylisoxazole is a heterocyclic compound featuring a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. The presence of a phenyl group attached to the isoxazole ring enhances its chemical properties and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Phenylisoxazole can be synthesized through various methods, including metal-catalyzed and metal-free routes. One common method involves the reaction of terminal alkynes with nitrile oxides in a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the reaction of aryl 1,3-diketoesters with hydroxylamine hydrochloride under different pH conditions to yield 3,5-isoxazole esters .

Industrial Production Methods: Industrial production of this compound often employs scalable and eco-friendly synthetic routes. For instance, solvent-free synthesis under ball-milling conditions using a recyclable copper/alumina nanocomposite catalyst has been developed . This method allows for the efficient production of 3,5-isoxazoles in moderate to excellent yields.

Analyse Des Réactions Chimiques

Nitration Reactions

Nitration of 3-phenylisoxazole occurs regioselectively at the 4-position under acidic conditions. A one-pot synthesis method involves treating cinnamyl alcohol with sodium nitrite in glacial acetic acid, yielding 4-nitro-3-phenylisoxazole (26%) alongside 4-phenyl-3-furoxanmethanol (40%) . The mechanism proceeds via:

-

Dehydration of cinnamyl alcohol to form an intermediate 5 .

-

A hetero-Alder-ene reaction with nitrous acid (HNO₂) to generate isoxazole 6 .

-

Electrophilic substitution at the 4-position to form nitroso compound 8 , followed by oxidation to the nitro derivative .

Key Nitration Conditions

| Reagent System | Temperature | Yield (%) | Reference |

|---|---|---|---|

| NaNO₂, AcOH | 70°C → RT | 26 |

[3 + 2] Cycloaddition Reactions

This compound derivatives are synthesized via cycloaddition between benzaldehyde oxime and alkynes. Optimized conditions use N-chlorosuccinimide (NCS) and triethylamine (TEA) in DMF, achieving yields up to 85% .

Optimized Cycloaddition Protocol

| Component | Quantity | Role |

|---|---|---|

| Benzaldehyde oxime (1) | 1 mmol | Dipolarophile |

| Phenylacetylene (2a) | 1.2 mmol | Alkyne |

| NCS | 2 mmol | Additive |

| TEA | 1 mmol | Base |

Reaction Outcomes

-

Weak organic bases (e.g., TEA) enhance reaction rates compared to stronger bases like DBU .

-

X-ray crystallography confirmed structures of derivatives (e.g., 5p , 5q , 5r ) .

Acyl Chloride Formation

3-Phenyl-5-methylisoxazole-4-carbonyl chloride is synthesized via reaction with bis(trichloromethyl) carbonate (BTC) in chlorobenzene at 130°C . This method avoids hazardous reagents like phosgene.

Acyl Chloride Synthesis Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| BTC Molar Ratio | 0.5 eq | 96% yield |

| Catalyst (DMF) | 0.01 eq | Accelerates reaction |

| Solvent (Chlorobenzene) | 8× substrate | Optimal solubility |

Electrophilic Substitution and Oxidation

The nitroso intermediate 8 (from nitration) undergoes oxidation to the nitro compound 4 under acidic conditions . This step is critical for introducing electron-withdrawing groups that enhance biological activity in derivatives .

Hydrolysis and Functionalization

Hydrolysis of methyl 4-nitro-3-phenylisoxazole-5-carboxylate provides access to carboxylic acid derivatives, though this route is less commonly employed compared to direct cycloaddition or nitration .

Mechanistic and Practical Considerations

-

Regioselectivity : Nitration favors the 4-position due to the isoxazole ring’s electronic asymmetry .

-

Safety : BTC replaces toxic phosgene in acyl chloride synthesis, improving process safety .

-

Biological Relevance : 4-nitro-3-phenylisoxazole derivatives exhibit antibacterial properties, validated via structure-activity relationship studies .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-Phenylisoxazole derivatives have shown promise in several therapeutic areas, including antibacterial, antitumor, and CNS modulation activities.

Antibacterial Agents

Recent research has highlighted the synthesis of 4-nitro-3-phenylisoxazole derivatives, which were evaluated for their antibacterial properties against plant pathogens such as Xanthomonas oryzae, Pseudomonas syringae, and Xanthomonas axonopodis. These derivatives demonstrated superior antibacterial activity compared to traditional controls, with some compounds achieving over 90% inhibition at specific concentrations .

Table 1: Antibacterial Activity of 4-Nitro-3-Phenylisoxazole Derivatives

| Compound | Inhibition against Xoo (%) | Inhibition against Psa (%) | EC50 (μg/mL) |

|---|---|---|---|

| 5o | >90 | >90 | 7.9 |

| 5p | 85 | 80 | 9.1 |

| Control | <50 | <50 | - |

Antitumor Activity

Isoxazole derivatives, including those derived from this compound, have been investigated for their antitumor properties. These compounds are believed to interfere with cancer cell proliferation and induce apoptosis .

CNS Modulation

Certain isoxazole derivatives exhibit nootropic effects, suggesting potential applications in treating cognitive disorders. Their ability to modulate neurotransmitter levels makes them candidates for further research in neuropharmacology .

Material Science Applications

The incorporation of isoxazole rings into materials has garnered attention due to their unique properties.

Liquid Crystalline Properties

This compound derivatives have been explored for their liquid crystalline behavior, which is advantageous in the development of flat-panel displays and other electronic devices. The structural characteristics of isoxazoles facilitate the formation of mesogenic phases that are crucial for these applications .

Photochemical Applications

Research into the photochemistry of azido derivatives of phenylisoxazole has revealed their potential as precursors for light-activated reactions. This property can be harnessed in organic synthesis and materials design where controlled activation is required .

Synthesis and Characterization

The synthesis of this compound derivatives typically involves cycloaddition reactions or modifications of existing isoxazole structures.

Synthetic Routes

A notable synthetic method involves the treatment of cinnamyl alcohol with sodium nitrite to yield various isoxazole derivatives with different substituents, enhancing their biological activity profiles .

Table 2: Synthetic Routes for Isoxazole Derivatives

| Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|

| Cinnamyl alcohol | Acetic acid, NaNO2 | 40 |

| Benzaldehyde oxime | NCS under optimized conditions | 85 |

Case Studies

Several studies have documented the efficacy and versatility of this compound derivatives:

Antimicrobial Studies

In vitro studies on phenylisoxazole derivatives demonstrated significant antimicrobial activity against various Gram-positive bacteria and fungi, indicating their potential as new antimicrobial agents .

Antitubercular Activity

Recent investigations into isoniazid derivatives containing phenylisoxazole scaffolds revealed promising antitubercular activity, showcasing the compound's adaptability in targeting different pathogens .

Mécanisme D'action

The mechanism of action of 3-Phenylisoxazole and its derivatives involves interactions with specific molecular targets and pathways. For instance, the inhibition of monoamine oxidase (MAO) enzymes by this compound derivatives is achieved through the binding of the compound to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters . Additionally, the antibacterial activity of 4-nitro-3-phenylisoxazole derivatives is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes .

Comparaison Avec Des Composés Similaires

Thiadiazole: Contains sulfur and nitrogen atoms in the ring.

Oxadiazole: Contains oxygen and nitrogen atoms in the ring.

Isothiazole: Contains sulfur and nitrogen atoms in the ring.

Uniqueness of 3-Phenylisoxazole: The uniqueness of this compound lies in its specific arrangement of oxygen and nitrogen atoms in the ring, which imparts distinct chemical and biological properties. Its derivatives have shown a wide range of biological activities, making it a valuable scaffold for drug discovery and development .

Activité Biologique

3-Phenylisoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound and its derivatives, focusing on antibacterial, antitumor, and anti-inflammatory properties, supported by recent research findings and data tables.

Chemical Structure and Synthesis

This compound belongs to a class of heterocyclic compounds characterized by a five-membered ring containing nitrogen and oxygen. Its derivatives are synthesized through various methods, including cycloaddition reactions, which have been shown to enhance their biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 4-nitro-3-phenylisoxazole derivatives. These compounds were evaluated against several bacterial strains, including Xanthomonas oryzae (Xoo), Xanthomonas axonopodis (Xac), and Pseudomonas syringae (Psa). The results demonstrated that certain derivatives exhibited potent antibacterial activity, significantly outperforming traditional controls such as bismerthiazol.

Table 1: Antibacterial Activity of 4-Nitro-3-Phenylisoxazole Derivatives

| Compound | Xoo (mg/mL) | Xac (mg/mL) | Psa (mg/mL) |

|---|---|---|---|

| 5o | 7.9 | 9.1 | 12.6 |

| 5p | 9.1 | 12.6 | 14.5 |

| 5q | 12.6 | 47.0 | 35.1 |

The above table summarizes the effective concentrations () of selected compounds against the mentioned bacterial strains, indicating that lower values correspond to higher antibacterial potency .

Antitumor Activity

The antitumor properties of phenylisoxazole derivatives have also been investigated. A study focused on the synthesis of new derivatives showed promising results against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 1.03 μM against resistant strains . The structural modifications in these derivatives play a crucial role in enhancing their efficacy against cancer cells.

Table 2: Antitubercular Activity of Phenylisoxazole Derivatives

| Compound Name | MIC90 (μM) |

|---|---|

| (E)-4-(4-((2-isonicotinoylhydrazono)methyl)phenoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide | 1.03 |

| (E)-6-((2-isonicotinoylhydrazono)-methyl)benzo[c]-oxadiazole-1-oxide | 1.10 |

These findings suggest that modifications on the phenyl ring can lead to significant improvements in antitubercular activity .

Anti-inflammatory Activity

In addition to antibacterial and antitumor properties, phenylisoxazole derivatives have been reported to exhibit anti-inflammatory effects. The mechanisms underlying these activities often involve the inhibition of pro-inflammatory cytokines and enzymes, which are critical in inflammatory processes.

Case Study 1: Antibacterial Screening

In a comprehensive study involving the synthesis and evaluation of thirty-five phenylisoxazole derivatives, researchers found that certain ortho-substituted compounds showed superior activity compared to their para and meta counterparts. The study concluded that structural orientation significantly influences biological activity, paving the way for further optimization in drug design .

Case Study 2: Antitubercular Efficacy

Another research effort focused on the development of isoniazid-based phenylisoxazole derivatives revealed their potential as new antitubercular agents. The results indicated that specific modifications could enhance activity against both drug-sensitive and multi-drug resistant strains of Mycobacterium tuberculosis, emphasizing the importance of structure-activity relationships in medicinal chemistry .

Propriétés

IUPAC Name |

3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRDJMFLJXFIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143422 | |

| Record name | Isoxazole, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-65-1 | |

| Record name | 3-Phenylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazole, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxazole, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.